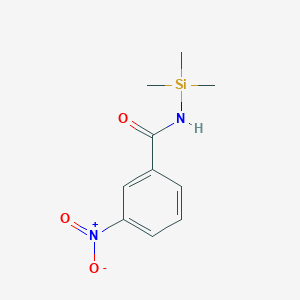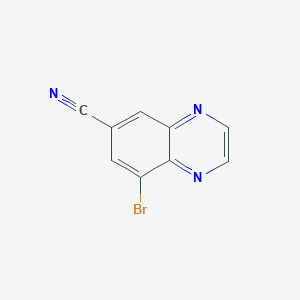![molecular formula C10H6ClN5 B11873108 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650638-19-0](/img/structure/B11873108.png)
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazolo[3,4-D]pyrimidine core with a pyridin-3-yl substituent. The presence of a chlorine atom at the 4-position further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to produce this compound.
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of microwave irradiation to facilitate the formation of the pyrazolo[3,4-D]pyrimidine core, followed by chlorination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and other strong nucleophiles.
Suzuki Coupling: Typical reagents include boronic acids and palladium catalysts under basic conditions.
Major Products
Scientific Research Applications
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound has shown potential in inhibiting various biological targets, making it a valuable tool in drug discovery.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the pyridin-3-yl substituent.
6-Chloro-7-deazapurine: Another related compound with a different substitution pattern.
Uniqueness
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its combined pyrazolo[3,4-D]pyrimidine and pyridin-3-yl structure, which enhances its biological activity and chemical versatility .
This compound’s distinct structure and reactivity make it a valuable asset in various fields of scientific research and industrial applications.
Properties
CAS No. |
650638-19-0 |
|---|---|
Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
4-chloro-1-pyridin-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h1-6H |
InChI Key |
LZZWVOKNVOYEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)








